4-Chloro-3-(2,2-dimethylpropyl)-1,2-oxazole-5-sulfonyl chloride
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Overview
Description
4-Chloro-3-(2,2-dimethylpropyl)-1,2-oxazole-5-sulfonyl chloride is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a chloro group, a dimethylpropyl group, and a sulfonyl chloride group attached to an oxazole ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(2,2-dimethylpropyl)-1,2-oxazole-5-sulfonyl chloride typically involves the reaction of 4-chloro-3-(2,2-dimethylpropyl)-1,2-oxazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The reaction conditions often include low temperatures and the use of an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the controlled addition of chlorosulfonic acid, and the purification of the final product. The purification process may involve techniques such as recrystallization or distillation to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(2,2-dimethylpropyl)-1,2-oxazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride.
Oxidation Reactions: The oxazole ring can undergo oxidation to form oxazole N-oxides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., aniline) and alcohols (e.g., methanol). The reactions are typically carried out in the presence of a base such as triethylamine.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.
Major Products
Sulfonamide Derivatives: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Oxazole N-oxides: Formed from the oxidation of the oxazole ring.
Scientific Research Applications
4-Chloro-3-(2,2-dimethylpropyl)-1,2-oxazole-5-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonamide and sulfonate derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(2,2-dimethylpropyl)-1,2-oxazole-5-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a sulfonylating agent. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-(2,2-dimethylpropyl)-1,2-oxazole-5-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.
4-Chloro-3-(2,2-dimethylpropyl)-1,2-oxazole-5-sulfonate: Similar structure but with a sulfonate ester group instead of a sulfonyl chloride group.
Uniqueness
4-Chloro-3-(2,2-dimethylpropyl)-1,2-oxazole-5-sulfonyl chloride is unique due to its highly reactive sulfonyl chloride group, which allows for a wide range of chemical transformations. This reactivity makes it a valuable reagent in organic synthesis and scientific research.
Properties
Molecular Formula |
C8H11Cl2NO3S |
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Molecular Weight |
272.15 g/mol |
IUPAC Name |
4-chloro-3-(2,2-dimethylpropyl)-1,2-oxazole-5-sulfonyl chloride |
InChI |
InChI=1S/C8H11Cl2NO3S/c1-8(2,3)4-5-6(9)7(14-11-5)15(10,12)13/h4H2,1-3H3 |
InChI Key |
TUYXZFHDCRDKKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC1=NOC(=C1Cl)S(=O)(=O)Cl |
Origin of Product |
United States |
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